molecular formula C7H5BrN2 B139591 2-Bromo-6-methylnicotinonitrile CAS No. 155265-57-9

2-Bromo-6-methylnicotinonitrile

Cat. No.: B139591
CAS No.: 155265-57-9
M. Wt: 197.03 g/mol
InChI Key: XPTNCEKLFCYPKH-UHFFFAOYSA-N
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Description

2-Bromo-6-methylnicotinonitrile is an organic compound with the molecular formula C7H5BrN2 It is a derivative of nicotinonitrile, characterized by the presence of a bromine atom at the second position and a methyl group at the sixth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-methylnicotinonitrile typically involves the bromination of 6-methylnicotinonitrile. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the continuous flow synthesis method is often employed. This method involves the use of inexpensive, acyclic commodity-based raw materials and terminates in a batch crystallization process to yield high-purity this compound . This approach not only enhances the efficiency of the production process but also ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methylnicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, potassium cyanide, and various amines are commonly used.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically employed.

Major Products Formed

    Substitution Reactions: Products include azides, nitriles, and substituted amines.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Bromo-6-methylnicotinonitrile largely depends on its application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, involved in cancer cell proliferation. The exact pathways and molecular targets can vary based on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-methylnicotinonitrile
  • 2-Fluoro-6-methylnicotinonitrile
  • 2-Iodo-6-methylnicotinonitrile

Comparison

Compared to its halogenated analogs, 2-Bromo-6-methylnicotinonitrile is unique due to the specific reactivity of the bromine atom. Bromine is more reactive than chlorine but less reactive than iodine, making it a versatile intermediate for various chemical transformations. This balance of reactivity and stability makes this compound particularly useful in synthetic chemistry .

Properties

IUPAC Name

2-bromo-6-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c1-5-2-3-6(4-9)7(8)10-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPTNCEKLFCYPKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406192
Record name 2-Bromo-6-methylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155265-57-9
Record name 2-Bromo-6-methylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-6-methylpyridine-3-carbonitrile
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